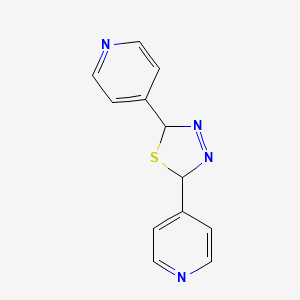
Pyridine, 4,4'-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is a heterocyclic compound that contains both pyridine and thiadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- typically involves the Stille cross-coupling reaction. This method uses 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine as a starting material . The reaction conditions include the use of a palladium catalyst and an appropriate solvent, such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- involves its interaction with specific molecular targets. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. This property is particularly useful in applications such as OLEDs and dye-sensitized solar cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle and have diverse biological activities.
Uniqueness
Pyridine, 4,4’-(2,5-dihydro-1,3,4-thiadiazole-2,5-diyl)bis- is unique due to its combination of pyridine and thiadiazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices .
Propiedades
Número CAS |
54010-21-8 |
|---|---|
Fórmula molecular |
C12H10N4S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2,5-dipyridin-4-yl-2,5-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H10N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8,11-12H |
Clave InChI |
USFUGZPSALNPPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2N=NC(S2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


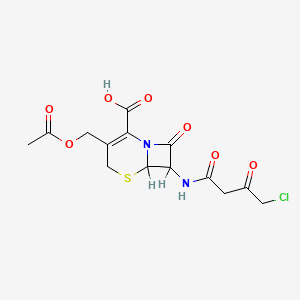

![(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13798769.png)
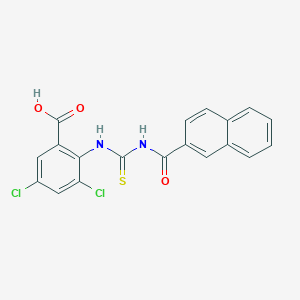
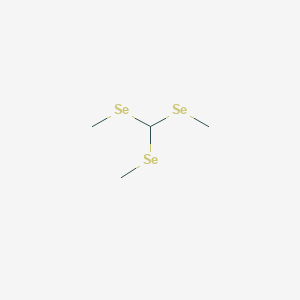
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
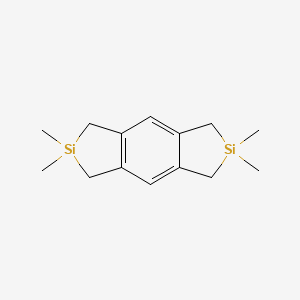
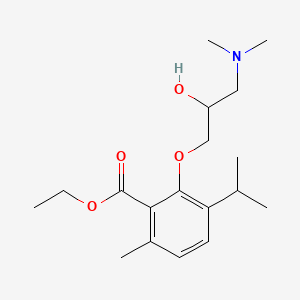
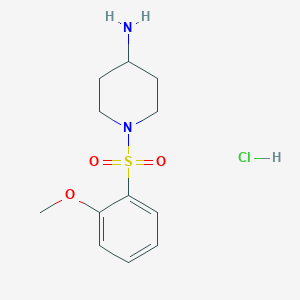
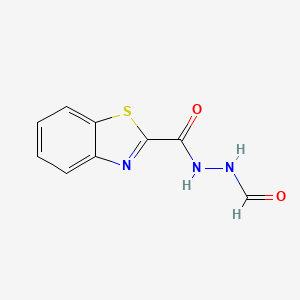
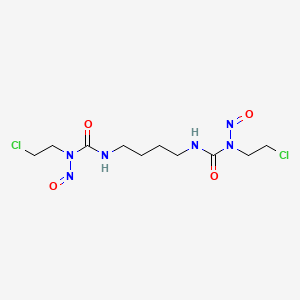
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)

